molecular formula C18H20N2O2S2 B2999588 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 885912-18-5

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2999588
CAS No.: 885912-18-5
M. Wt: 360.49
InChI Key: XFWYZTMVTWQRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a heterocyclic compound featuring a bicyclic benzo[d]thiazol-2-yl core substituted with a 5,5-dimethyl group and a 7-oxo functionality. The acetamide moiety at position 2 is further modified with a p-tolylthio (para-methylphenylthio) group, distinguishing it from simpler analogs.

Key structural attributes include:

  • p-Tolylthio group: Introduces lipophilicity and electron-donating effects via the methyl substituent.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-11-4-6-12(7-5-11)23-10-15(22)20-17-19-13-8-18(2,3)9-14(21)16(13)24-17/h4-7H,8-10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWYZTMVTWQRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant findings from recent research.

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.46 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. The starting materials include 5,5-dimethyl-7-oxo derivatives and p-tolylthioacetic acid. The reactions often utilize standard coupling methods such as amide bond formation.

Antimicrobial Activity

Recent studies have shown that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies : Compounds with similar structures were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess moderate antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

  • Cell Line Studies : N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide was evaluated against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). IC50 values were reported to be around 15 µg/mL for HeLa cells and 20 µg/mL for MCF-7 cells .
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in cancer cells as evidenced by Annexin V/PI staining .

Case Study 1: Antibacterial Efficacy

A study conducted on the efficacy of similar compounds against Staphylococcus aureus demonstrated that modifications in the thiazole ring significantly enhanced antibacterial potency. The study utilized a series of derivatives and found that the presence of electron-withdrawing groups improved activity .

Case Study 2: Anticancer Activity

In a comparative study involving various benzothiazole derivatives, N-(5,5-dimethyl-7-oxo...) exhibited superior activity against MCF-7 cells compared to other analogs. This study highlighted the importance of structural features in enhancing cytotoxic effects .

Comparison with Similar Compounds

Table 1: Structural analogs of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Molecular Formula Reference
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (Target) p-Tolylthio group on acetamide - - C₁₉H₂₂N₂O₂S₂
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) Nitrofurylmethylene, 4-fluorophenyl 53 155–156 C₁₉H₁₃FN₄O₅S₃
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) Nitrofurylmethylene, 4-chlorophenyl 58 159–160 C₁₉H₁₃ClN₄O₅S₃
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (Simpler analog) Unmodified acetamide (no thioether group) - - C₁₂H₁₄N₂O₂S
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-ethylsulfanylbenzamide Ethylsulfanylbenzamide substituent - - C₁₉H₂₂N₂O₂S₂

Key Observations :

Functional Group Impact :

  • The p-tolylthio group in the target compound increases lipophilicity compared to simpler acetamide analogs (e.g., N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide) . This may enhance membrane permeability in biological systems.
  • Compounds with nitrofurylmethylene substituents (e.g., 12 and 13) exhibit lower yields (53–58%) compared to analogs with chlorobenzylidene (90% for compound 9) , suggesting steric or electronic challenges in synthesis.

Thermal Stability :

  • Melting points for nitro-substituted analogs (12, 13) are lower (~155–160°C) compared to chlorobenzylidene derivatives (e.g., compound 9: 186–187°C) . This trend correlates with reduced molecular symmetry or weaker crystal packing in nitro-containing compounds.

Table 2: Physicochemical Comparison

Property Target Compound N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Molecular Weight 386.52 g/mol (calculated) 210.25 g/mol
Melting Point Not reported Not reported
Hazard Statements Not available H302 (Harmful if swallowed), H315 (Skin irritation)

Notable Differences:

  • The target compound’s higher molecular weight (386.52 vs. 210.25 g/mol) reflects the addition of the p-tolylthio group.
  • Safety data for the target compound is unavailable, but simpler analogs (e.g., ) exhibit moderate toxicity (H302, H315), suggesting similar precautions may apply.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.